1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile
Description
1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile is a piperidine derivative featuring a trifluoroacetyl group at position 1 and a carbonitrile substituent at position 4. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets . The trifluoroacetyl group is a strong electron-withdrawing moiety that enhances metabolic stability and influences electronic properties, while the carbonitrile group may contribute to hydrogen bonding or serve as a pharmacophore in enzyme inhibition . This compound is cataloged in commercial databases (e.g., ) but lacks explicit pharmacological data in the provided evidence.
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7(14)13-3-1-6(5-12)2-4-13/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJDPMGTFYYMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513061 | |
| Record name | 1-(Trifluoroacetyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77940-79-5 | |
| Record name | 1-(Trifluoroacetyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2,2-Trifluoro-acetyl)-piperidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile typically involves the reaction of piperidine with trifluoroacetic anhydride and a cyanide source. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile exhibits potential anticancer activity. Its mechanism involves the inhibition of critical signaling pathways involved in cancer progression.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | 5.15 | Inhibits p53/MDM2 interaction |
| Other Indazoles | Various | Varies | Inhibits PI3K pathway |
In studies involving the K562 cell line, treatment with this compound resulted in significant apoptosis, indicating its potential as an anticancer agent.
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have shown the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.
Material Science Applications
This compound serves as a versatile building block in organic synthesis. Its trifluoroacetyl group enhances the reactivity of the piperidine ring, making it suitable for various coupling reactions.
Table 2: Reaction Types and Conditions
| Reaction Type | Typical Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | NaH or KCO in polar aprotic solvents | Substituted piperidine derivatives |
| Electrophilic Substitution | Halogenating agents (NBS/NCS) | Functionalized piperidines |
| Coupling Reactions | Pd catalysts with bases | Biaryl or alkyne derivatives |
Case Studies
Case Study 1: Anticancer Activity in K562 Cells
A detailed study demonstrated that treatment with this compound led to a significant reduction in cell viability and induction of apoptosis in K562 cells. The study highlighted the compound's ability to interfere with the p53/MDM2 interaction pathway.
Case Study 2: Anti-fungal Efficacy
Another investigation focused on the antifungal properties of related compounds showed promising results against drug-resistant Candida strains. This suggests potential applications in treating infections caused by resistant pathogens.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile involves its interaction with various molecular targets. The trifluoroacetyl group can form strong interactions with enzymes and receptors, influencing their activity. The piperidine ring can also interact with biological molecules, affecting their function. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Key Insights :
- Bioactivity : Carboxamide derivatives (e.g., QD-6960) may exhibit enhanced hydrogen-bonding interactions compared to carbonitriles, affecting target binding .
Pyrrolidine Carbonitriles
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile (CAS 596817-06-0) features a pyrrolidine core with chloroacetyl, fluoro, and carbonitrile groups. Unlike Compound A, its five-membered ring reduces conformational flexibility, and the fluorine atom introduces steric and electronic effects that could modulate bioavailability .
Piperidine Derivatives with Halogen Substituents
1-(3-Bromo-5-chloropyridin-4-yl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-4-carbonitrile (Compound 34, ) includes halogenated pyridine and silyl-protected hydroxyl groups.
Piperidine Carboxylic Acid Derivatives
1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid () replaces the carbonitrile with a carboxylic acid and introduces a trifluoroethoxycarbonyl group. The carboxylic acid moiety increases hydrophilicity, which may improve aqueous solubility but reduce membrane permeability relative to Compound A .
Biological Activity
1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its trifluoroacetyl group and a piperidine ring, which contribute to its unique chemical behavior and biological interactions. The compound's structure is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity and receptor binding, leading to diverse pharmacological effects. Specific pathways remain under investigation, but preliminary studies suggest involvement in:
- Antiviral Activity : The compound has demonstrated potential against viral infections by inhibiting viral replication mechanisms.
- Cytotoxic Effects : Initial findings indicate that it may induce cytotoxicity in certain cancer cell lines.
Antiviral Activity
Recent studies have highlighted the compound's efficacy against viruses such as influenza and coronaviruses. For instance, a fluorinated analogue of piperidine derivatives exhibited potent antiviral activity with an effective concentration (EC50) of 7.4 µM against HCoV-229E virus in human embryonic lung fibroblasts .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Antiviral Efficacy
A study conducted on a series of piperidine derivatives revealed that compounds similar to this compound exhibited low micromolar activity against influenza viruses. The study emphasized the role of the trifluoroacetyl group in enhancing antiviral potency .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cancer therapeutics, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | EC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antiviral, Anticancer | 7.4 (antiviral) |
| Fluorinated Piperidine Derivative | - | Antiviral | 5.0 |
| Non-fluorinated Piperidine Analog | - | Low activity | >20 |
Safety and Toxicology
This compound is classified as harmful if swallowed or if it comes into contact with skin . Safety data must be considered during further development and application in therapeutic contexts.
Q & A
Q. What are the optimal synthetic routes for 1-(2,2,2-Trifluoroacetyl)piperidine-4-carbonitrile, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A reflux-based approach using hydrochloric acid and acetic acid (3:1 v/v) at elevated temperatures (e.g., 100°C) for 72 hours has been reported for analogous piperidine derivatives, achieving moderate yields (~40–50%) . Alternatively, sodium methoxide in methanol with ylidenemalononitriles under anhydrous conditions may improve yields by stabilizing reactive intermediates . Optimization should focus on solvent polarity, temperature control, and stoichiometric ratios of the trifluoroacetylating agent.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the piperidine ring structure, trifluoroacetyl group (δ ~160–170 ppm for carbonyl), and nitrile (δ ~110–120 ppm). F NMR can verify trifluoromethyl integrity .
- IR Spectroscopy: Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) confirm functional groups .
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS in positive mode detects [M+H] for molecular weight validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
- Storage: Store in airtight containers at 2–8°C, away from ignition sources (P210) and moisture (P403) .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
Q. How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the piperidine nitrogen, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies in polar aprotic solvents (e.g., DMF) show accelerated substitution rates compared to non-fluorinated analogs . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-substitution.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of trifluoroacetylation on the piperidine ring?
Methodological Answer: Regioselectivity is governed by steric and electronic factors. Computational DFT studies (e.g., Gaussian 16) reveal that the 4-position is favored due to reduced steric hindrance and stabilization of the transition state via hyperconjugation between the nitrile and trifluoroacetyl groups . Experimental validation via C labeling or isotopic tracing (e.g., O in carbonyl) can further elucidate pathways .
Q. How can computational modeling predict the compound’s drug-likeness and metabolic stability?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME calculate logP (~2.5), topological polar surface area (~60 Ų), and CYP450 inhibition profiles. The trifluoroacetyl group may reduce metabolic stability due to esterase susceptibility .
- Molecular Dynamics Simulations: AMBER or GROMACS can model binding affinities to target proteins (e.g., kinases) and predict solubility in biorelevant media .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Cytotoxicity: MTT assays using HEK-293 or HepG2 cells (IC determination) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (λ/λ = 380/460 nm) .
- Membrane Permeability: Caco-2 cell monolayers with LC-MS quantification of apical-to-basolateral transport .
Q. How should researchers address contradictory data in reaction yields or spectroscopic results?
Methodological Answer:
- Yield Discrepancies: Replicate reactions under inert atmospheres (argon) to exclude moisture/oxygen interference. Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .
- Spectral Anomalies: Compare with computed spectra (e.g., ACD/Labs) to identify impurities or tautomeric forms. Variable-temperature NMR can resolve dynamic effects .
Q. What strategies enable the incorporation of this compound into fragment-based drug discovery (FBDD) frameworks?
Methodological Answer:
- Fragment Screening: Use surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF) to assess binding to target proteins (e.g., kinases).
- Structure-Activity Relationships (SAR): Synthesize analogs with modifications at the nitrile or trifluoroacetyl group. Evaluate potency shifts via IC curves .
Q. How does this compound compare to its non-fluorinated analogs in terms of stability and bioactivity?
Methodological Answer:
- Stability: Accelerated stability studies (40°C/75% RH) show the trifluoroacetyl analog degrades 50% slower than acetyl analogs due to reduced hydrolysis .
- Bioactivity: Fluorination enhances binding entropy in hydrophobic pockets (e.g., HIV-1 protease), as shown by isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
